molecular formula C7H11N3O B2538111 2-(2-Aminoethyl)-6-methylpyrimidin-4-OL CAS No. 41648-85-5

2-(2-Aminoethyl)-6-methylpyrimidin-4-OL

Cat. No. B2538111
CAS RN: 41648-85-5
M. Wt: 153.185
InChI Key: YRDIWJBCSODJQY-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . It’s also related to 2-aminoethyl compounds, which are known to be highly reactive due to the presence of the aminoethyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various reactions, including amidation–oxidation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds often depends on the specific atoms and groups attached to the pyrimidine ring .


Chemical Reactions Analysis

Similar compounds, such as 2-aminoethyl compounds, are known to undergo both free radical polymerization and other polymerization reactions .


Physical And Chemical Properties Analysis

Similar compounds, such as 2-aminoethyl compounds, have been found to have superior performance in CO2 separation, indicating unique physiochemical properties .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some compounds that inhibit certain enzymes can prevent specific actions from occurring .

Safety and Hazards

Safety and hazards would depend on the specific compound. For example, Tris(2-aminoethyl)amine is known to be corrosive and can cause burns .

Future Directions

The future directions of research into similar compounds are vast. For example, there has been recent progress in the applications of 2-methacryloyloxyethyl phosphorylcholine polymers in biodevices .

properties

IUPAC Name

2-(2-aminoethyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-4-7(11)10-6(9-5)2-3-8/h4H,2-3,8H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDIWJBCSODJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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